Product packaging for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one(Cat. No.:CAS No. 140862-42-6)

3-Chloro-5,6-dimethylpyrazin-2(1H)-one

Cat. No.: B120025
CAS No.: 140862-42-6
M. Wt: 158.58 g/mol
InChI Key: KYELETSISMKSGU-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dimethylpyrazin-2(1H)-one (CAS 140862-42-6) is a versatile chlorinated pyrazinone intermediate prized in medicinal and heterocyclic chemistry. With a molecular formula of C 6 H 7 ClN 2 O and a molecular weight of 158.59 g/mol, this compound serves as a critical synthetic building block for constructing novel bioactive molecules . Its structure, featuring a reactive chlorine atom and the pyrazinone core, allows for diverse chemical transformations, facilitating the development of potential therapeutics and agrochemicals. This compound is primarily employed in pharmaceutical research, where it acts as a key precursor in the synthesis of compounds being developed for antihypertensive and cardiovascular drug candidates . Beyond its central role in human medicine, its applications extend to the agrochemical sector, where it is utilized in the research and development of plant growth regulators and certain pesticides, leveraging its reactivity and stability in various chemical environments . For research purposes only. This product is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling information. Store sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O B120025 3-Chloro-5,6-dimethylpyrazin-2(1H)-one CAS No. 140862-42-6

Properties

IUPAC Name

3-chloro-5,6-dimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYELETSISMKSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140862-42-6
Record name 3-chloro-5,6-dimethylpyrazin-2-ol
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Synthetic Methodologies and Strategies for 3 Chloro 5,6 Dimethylpyrazin 2 1h One and Its Derivatives

General Synthetic Routes to the Pyrazinone Core Structure

The construction of the fundamental pyrazinone ring is a critical first step, achievable through several established chemical pathways. These methods typically involve the strategic combination of acyclic precursors to form the heterocyclic core.

Condensation Reactions of 1,2-Dicarbonyl Compounds with α-Amino Acid Amides

A primary and versatile method for constructing the 2(1H)-pyrazinone skeleton involves the condensation reaction between a 1,2-dicarbonyl compound and an α-amino acid amide. nih.govrsc.org This approach builds the heterocyclic ring by forming key carbon-nitrogen bonds. A notable example is the reaction of glyoxal, the simplest 1,2-dicarbonyl, with various α-amino acid amides such as glycine (B1666218) amide, alanine (B10760859) amide, or 2-aminododecanamide to yield the corresponding pyrazinone structures. rsc.org The biosynthesis of the pyrazinone core in nature often follows a similar principle, typically involving the condensation of two amino acids, a process mediated by nonribosomal peptide synthetase (NRPS) assembly lines. acs.org

The general mechanism for this synthesis involves the initial formation of a Schiff base between one of the carbonyl groups of the dicarbonyl compound and the primary amine of the amino acid amide. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second carbonyl group, leading to a dihydropyrazinone intermediate. Subsequent dehydration or oxidation then yields the aromatic pyrazinone ring. The specific substituents on the final pyrazinone are determined by the choice of the starting 1,2-dicarbonyl and α-amino acid amide.

Starting 1,2-DicarbonylStarting α-Amino Acid AmideResulting Pyrazinone Core
GlyoxalGlycine AmideUnsubstituted Pyrazinone
GlyoxalAlanine Amide3-Methylpyrazinone
2,3-Butanedione (B143835)Glycine Amide5,6-Dimethylpyrazinone

Derivations from Pyrazine (B50134) N-Oxides

An alternative strategy for accessing pyrazinones involves the chemical manipulation of pyrazine N-oxides. These precursors can be synthesized through the oxidation of the parent pyrazine ring. For instance, a dichloropyrazine can be oxidized with an agent like trifluoroperacetic acid to produce the corresponding di-N-oxide. psu.edu

The conversion of a pyrazine N-oxide to a pyrazinone can be achieved through various rearrangement or deoxygenation-rearrangement reactions. While direct conversion pathways are specific to the substrate and reaction conditions, the N-oxide functionality offers a handle for introducing further chemical diversity. The study of pyrazine N-oxides is also spurred by their natural occurrence; they have been identified as metabolites in bacteria such as Pseudomonas, where they are produced via a biosynthetic pathway involving nonribosomal peptide synthetases. nih.govacs.org

Targeted Synthesis and Optimization of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one

Synthesizing the specific molecule this compound requires a targeted approach that combines methods for installing both the chloro- and dimethyl-substituents onto the pyrazinone ring in the correct positions.

Specific Reaction Pathways for Chloro-dimethylpyrazinones

A robust method for the synthesis of 3,5-dihalo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. nih.govrsc.org This reaction is conducted in a solvent like toluene (B28343) at elevated temperatures. rsc.org To achieve the target compound, one could envision a pathway starting with an α-aminonitrile that already contains the necessary dimethyl precursor. This α-aminonitrile would provide the substituents at the N-1 and C-6 positions of the final pyrazinone. rsc.org

Another synthetic strategy involves the condensation of a 1,2-disubstituted α-amino ketone with a 2-halo-substituted acid halide. rsc.org In this sequence, the ketoamide intermediate is treated with ammonia, leading to a dihydropyrazine (B8608421) that subsequently oxidizes in the air to the pyrazinone. rsc.org For the target molecule, this would involve using 3-amino-2-butanone (the α-amino ketone corresponding to the dimethyl moiety) and a chloro-substituted acetyl halide.

A plausible synthetic route is outlined below:

Formation of the α-aminonitrile: Reaction of 2,3-butanedione with an amine and a cyanide source (via a Strecker-type reaction) to form the precursor α-aminonitrile.

Cyclization and Chlorination: Treatment of the resulting α-aminonitrile with an excess of oxalyl chloride. This step would facilitate the formation of the pyrazinone ring and the introduction of the chlorine atom at the 3-position. nih.govrsc.org

Regioselectivity and Stereochemical Control in Pyrazinone Ring Formation

Achieving the desired substitution pattern on the pyrazinone ring requires careful control over the regioselectivity of the cyclization reactions. In the synthesis from α-aminonitriles and oxalyl halides, the regiochemistry is well-defined: the α-aminonitrile precursor provides the substituents for the N-1 and C-6 positions, while the oxalyl halide provides carbons C-2 and C-3. nih.govrsc.org This predictability is crucial for designing a synthesis for a specifically substituted pyrazinone like this compound.

When unsymmetrical dicarbonyls or amino acids are used, the potential for forming isomeric products arises. The regiochemical outcome is governed by the relative reactivity of the functional groups involved in the cyclization. For instance, in the condensation of an α-amino ketone with an acid halide, the initial acylation will occur at the more nucleophilic amino group, directing the subsequent cyclization pathway. rsc.org

Stereochemical control is also a critical consideration, particularly when the substituents on the pyrazinone ring create chiral centers. For example, the synthesis of deoxyaspergillic acid, a substituted pyrazinone, required methods that could establish the correct (S)-stereochemistry at the chiral carbon. nih.gov Strategies to control stereochemistry often rely on using chiral starting materials (substrate control) or employing a temporary chiral auxiliary that directs the stereochemical course of a reaction before being removed. youtube.com

Advanced Derivatization and Functionalization Strategies

Once the this compound core is synthesized, its structure can be further modified using advanced derivatization and functionalization techniques to create a library of related compounds. The chlorine atom at the 3-position is a particularly useful handle for such modifications.

Halogenated positions on heterocyclic rings are prime sites for nucleophilic aromatic substitution (SNAr) reactions. The chloro group on the pyrazinone ring can be displaced by various nucleophiles, such as amines, to introduce new functional groups. For example, studies on related 3,5-dibromo-2(1H)-pyrazinones have shown that the bromine at position 3 can be selectively substituted with an aminoalkyl group in the presence of a base like triethylamine. rsc.org

Another powerful technique for functionalizing heterocyclic compounds is palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the formation of new carbon-carbon bonds by coupling the halogenated pyrazinone with a boronic acid derivative in the presence of a palladium catalyst and a base. nih.gov This would enable the introduction of various aryl or vinyl groups at the 3-position.

Furthermore, the pyrazinone ring itself can be modified. For instance, the ketone group can be reduced to a hydroxyl group, or the entire ring can be reduced to the corresponding piperazin-2-one. rsc.org

Derivatization StrategyReagentsPosition FunctionalizedType of New Bond
Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsC-3C-N, C-O, C-S
Suzuki Cross-CouplingAryl/Vinyl Boronic Acids, Pd Catalyst, BaseC-3C-C
Ring ReductionReducing Agents (e.g., NaBH4)C-2 (carbonyl)C-O (alcohol)

Nucleophilic Substitution Reactions on the Chlorinated Pyrazinone Scaffold

The chlorine atom on the this compound scaffold is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.

Displacement by Alkoxide Ions

The displacement of the chloride by alkoxide ions provides a direct route to 3-alkoxy-5,6-dimethylpyrazin-2(1H)-one derivatives. This reaction typically proceeds by treating the chlorinated pyrazinone with a corresponding sodium or potassium alkoxide in a suitable solvent. The choice of the alkoxide determines the nature of the alkoxy group introduced onto the pyrazinone ring. For instance, using sodium methoxide (B1231860) would yield 3-methoxy-5,6-dimethylpyrazin-2(1H)-one, while sodium ethoxide would result in 3-ethoxy-5,6-dimethylpyrazin-2(1H)-one.

A general procedure involves dissolving this compound in an anhydrous alcohol corresponding to the desired alkoxide, followed by the addition of the alkali metal or a pre-formed metal alkoxide. The reaction mixture is often stirred at room temperature or heated to achieve complete substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by removing the solvent, followed by purification techniques like recrystallization or column chromatography.

Amination Reactions (e.g., arylamino substitutions)

Amination reactions are crucial for the synthesis of various biologically active pyrazinone derivatives. The chlorine atom at the 3-position can be displaced by a range of amines, including primary and secondary alkylamines and arylamines. These reactions are generally carried out by heating the this compound with an excess of the desired amine, which can also serve as the solvent. In some cases, a high-boiling point solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is used.

For example, reacting the chloro-substituted pyrazinone with various adamantane-containing amines has been studied, with the yields of the amination products depending on the steric hindrance of the amine. researchgate.net In reactions involving dichloroheteroarenes, selective substitution of a single chlorine atom has been observed. researchgate.net A modified approach for amine substitution on a related chlorinated scaffold, 5-chloro-3-(4-chlorophenyl)- beilstein-journals.orgwikipedia.orglibretexts.orgtriazolo[4,3-a]pyrazine, involves stirring with excess liquid primary amine at room temperature, leading to respectable yields of the desired amine analogues. beilstein-journals.org This method avoids the need for reflux and provides a convenient synthesis for a library of amine-substituted compounds. beilstein-journals.org

The table below summarizes the synthesis of aminated triazolopyrazine analogues from a chlorinated precursor.

AmineProductYield (%)
Phenethylamine3-(4-Chlorophenyl)-N-phenethyl- beilstein-journals.orgwikipedia.orglibretexts.orgtriazolo[4,3-a]pyrazin-8-amine82
Various primary aminesAmine analogues18-87

Data sourced from a study on amination reactions of a related triazolopyrazine scaffold. beilstein-journals.org

Organometallic Coupling Reactions

Organometallic coupling reactions offer powerful methods for creating carbon-carbon bonds, enabling the introduction of alkyl and alkynyl groups onto the pyrazinone core.

Grignard Reactions for Alkylpyrazine Derivatives

Grignard reagents are effective for introducing alkyl and aryl groups at the 3-position of the pyrazinone ring. The reaction involves the treatment of this compound with a suitable Grignard reagent (R-MgX, where R is an alkyl or aryl group and X is a halide). This reaction typically requires anhydrous conditions and is often carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.

Studies on related N-acylpyrazinium salts have shown that Grignard reagents can add regioselectively. beilstein-journals.orgnih.gov For instance, the addition of phenylmagnesium bromide to an N-acylpyrazinium salt at low temperatures resulted in the corresponding dihydropyrazine. beilstein-journals.org This methodology has been extended to synthesize various substituted 1,2-dihydropyrazines in moderate to excellent yields. nih.gov These dihydropyrazines can then be converted to substituted Δ⁵-2-oxopiperazines under acidic conditions. nih.gov

Transition-Metal Catalyzed Cross-Coupling (e.g., Sonogashira, Ir-catalyzed borylation)

Sonogashira Coupling: This reaction is a versatile method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov It allows for the introduction of alkynyl substituents onto the pyrazinone ring. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also act as the solvent. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. nih.gov The Sonogashira reaction has been widely applied in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orglibretexts.org An efficient route to asymmetrically disubstituted alkyltetrazines has been developed based on the Sonogashira coupling of a brominated tetrazine with terminal alkynes. rsc.org

Iridium-Catalyzed Borylation: Iridium-catalyzed C-H bond borylation is a valuable technique for preparing aryl and heteroaryl boronates. rsc.orgnih.gov While challenges exist for the borylation of pyridines and related azinyl compounds due to catalyst inhibition, these can be overcome by introducing substituents. rsc.orgnih.gov This method could potentially be applied to the pyrazinone scaffold to introduce a boronate ester group, which can then be used in subsequent cross-coupling reactions, such as Suzuki coupling, to introduce a wide range of substituents. A supramolecular iridium catalyst has been shown to facilitate the meta-selective C-H bond borylation of pyridines. nih.gov

Oxidative Transformations and N-Oxide Formation (e.g., trifluoroperacetic acid oxidation)

Oxidation of the nitrogen atoms in the pyrazinone ring can lead to the formation of N-oxides, which are versatile intermediates for further functionalization. A common method for N-oxidation is the use of peroxy acids.

Trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, is a powerful oxidizing agent for the N-oxidation of nitrogen-containing heterocycles. rsc.org This reagent has been used for the mono-N-oxidation of heterocycle-fused pyrimidines. rsc.org The reaction conditions are typically mild, although for less reactive systems, stronger oxidants might be necessary. rsc.org Other oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) have also proven effective for N-oxide formation. rsc.org Pyridine N-oxides can also be used in photochemical reactions to promote trifluoromethylation. nih.gov Furthermore, pyridazine (B1198779) N-oxides can be photoactivated to release atomic oxygen, which can mediate C-H oxidation. nih.gov

The table below shows the results of N-oxidation on a furazano-pyrimidine compound with different oxidants.

OxidantProductYield (%)
H₂O₂ (50%) / Trifluoroacetic anhydride (TFAA)Nitrate salt16
m-Chloroperoxybenzoic acid (mCPBA)N-oxide derivative70

Data sourced from a study on the mono-N-oxidation of a related heterocyclic compound. rsc.org

Synthesis of Pyrazine-Carboxylic Acid Derivatives (e.g., from pyrazinemethanol precursors)

The synthesis of pyrazine-carboxylic acid derivatives is a crucial step in the broader synthetic pathways leading to a variety of functionalized pyrazine compounds. One common and effective method involves the oxidation of pyrazinemethanol precursors. This approach offers a direct route to the carboxylic acid functionality, which can then be further modified.

The oxidation of pyrazinemethanols to their corresponding carboxylic acids can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions is critical to ensure high yield and purity of the desired product. For instance, potassium permanganate (B83412) (KMnO4) has been successfully employed for the one-step oxidation of 2,5-dimethylpyrazine (B89654) to 5-methylpyrazine-2-carboxylic acid. google.com This method involves reacting the starting material with a KMnO4 solution in the presence of an inhibitor. google.com The resulting product can be isolated through filtration, concentration, and extraction. google.com

Another approach involves a multi-step process where 2,5-dimethylpyrazine is first oxidized, then acetylated and hydrolyzed to yield 2-hydroxymethyl-5-methylpyrazine, which is subsequently oxidized to the carboxylic acid. google.com While effective, this route is more complex than the one-step oxidation.

A different synthetic strategy avoids direct oxidation by utilizing a multi-step sequence starting from acrylic acid. google.com This method involves the addition of bromine, followed by substitution with ammonia, reaction with methylglyoxal, and finally dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to produce pyrazine carboxylic acid. google.com This route is advantageous as it circumvents potentially hazardous oxidation reactions and can lead to higher productivity. google.com

The resulting pyrazine-carboxylic acids are versatile intermediates. They can be readily converted into a range of derivatives, such as esters and amides, through standard coupling reactions. For example, pyrazine-2-carboxylic acid derivatives have been synthesized by reacting the acid with various amines in the presence of a coupling agent like propyl phosphonic anhydride (T3P). rjpbcs.com This method, known as Yamaguchi esterification, proceeds via a mixed anhydride intermediate and is effective for creating ester linkages. researchgate.net

The table below summarizes different synthetic approaches for preparing pyrazine-carboxylic acid derivatives.

Starting MaterialReagents and ConditionsProductKey Features
2,5-Dimethylpyrazine1. KMnO4, inhibitor 2. Hot filtration, concentration, acid analysis, extraction5-Methylpyrazine-2-carboxylic acidOne-step oxidation process. google.com
2,5-Dimethylpyrazine1. Oxidation 2. Acetylation 3. Hydrolysis 4. Oxidation2-Hydroxymethyl-5-methylpyrazine then 5-Methylpyrazine-2-carboxylic acidMulti-step process involving an intermediate alcohol. google.com
Acrylic Acid1. Bromine in dichloromethane (B109758) 2. Ammonia in ethanol (B145695) 3. Methylglyoxal in ethanol 4. DDQ in dichloromethanePyrazine carboxylic acidAvoids direct oxidation, potentially safer and higher yielding. google.com
Substituted pyrazine-2-carboxylic acidN-heteroarylpiperazine, T3P, diisopropylethyl amine in DMFPyrazine-2-carboxylic acid derivatives (amides)Utilizes a coupling agent for amide bond formation. rjpbcs.com
Pyrazine-2-carboxylic acidAlcohol, 2,4,6-trichlorobenzoyl chloride, DMAPPyrazine-2-carboxylic acid derivatives (esters)Yamaguchi esterification via a mixed anhydride. researchgate.net

These synthetic methodologies highlight the flexibility and adaptability of chemical strategies for accessing a wide array of pyrazine-carboxylic acid derivatives, which are valuable precursors for more complex molecules like this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5,6 Dimethylpyrazin 2 1h One

Fundamental Reactivity Patterns of the Pyrazinone Heterocycle

The reactivity of pyrazinones can be further understood by considering their structural similarity to pyridines. Pyridine is an aromatic heterocycle with one nitrogen atom, and its lone pair of electrons is not part of the aromatic system, making it available for reactions with electrophiles and acids. libretexts.orgyoutube.com Similarly, the pyrazinone ring system can undergo reactions at the nitrogen atoms. However, the additional nitrogen atom in the pyrazine (B50134) ring further influences its reactivity, making it a weak base. slideshare.net

The pyrazinone moiety can participate in various reactions, including:

Nucleophilic Aromatic Substitution (SNAr): This is a key reaction pathway for pyrazinones, especially those bearing a good leaving group like a halogen. nih.govnih.govwikipedia.org The electron-deficient nature of the ring facilitates the attack of nucleophiles.

Cycloaddition Reactions: The pyrazinone ring can act as a diene or dienophile in cycloaddition reactions, providing a route to more complex fused heterocyclic systems.

Functionalization at the Nitrogen Atoms: The nitrogen atoms in the pyrazinone ring can be alkylated, acylated, or participate in other reactions typical of secondary amines or amides, depending on the specific pyrazinone structure.

Impact of Chlorine and Methyl Substituents on Electronic Properties and Reactivity

The reactivity of the parent pyrazinone ring is significantly modulated by the presence of substituents. In 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, the chlorine atom and the two methyl groups exert distinct electronic and steric effects.

SubstituentPositionElectronic EffectImpact on Reactivity
Chlorine C3-I (Inductive Electron-Withdrawing)+M (Mesomeric Electron-Donating)The strong inductive effect of the chlorine atom further deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution. nih.gov It serves as a good leaving group in such reactions.
Methyl C5+I (Inductive Electron-Donating)The methyl groups donate electron density to the ring through an inductive effect, which can slightly counteract the deactivating effect of the chlorine and nitrogen atoms. mdpi.comnih.gov
Methyl C6+I (Inductive Electron-Donating)Similar to the C5-methyl group, it increases the electron density of the ring. Sterically, the methyl groups can influence the regioselectivity of incoming reagents. nih.gov

The chlorine atom at the C3 position plays a crucial role in the reactivity of the molecule. Its electron-withdrawing nature enhances the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophilic attack. This effect is a cornerstone of nucleophilic aromatic substitution (SNAr) reactions, a common pathway for the functionalization of chloro-substituted heterocycles. nih.govresearchgate.net

Conversely, the two methyl groups at the C5 and C6 positions are electron-donating. nih.gov This property increases the electron density in the pyrazinone ring, which can influence the rate and regioselectivity of certain reactions. For instance, in electrophilic aromatic substitution, these groups would typically direct incoming electrophiles to specific positions, although such reactions are generally disfavored for this electron-poor ring system. The steric bulk of the methyl groups can also play a role in directing the approach of reagents. nih.gov

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic data for this compound are not extensively reported in publicly available literature. However, general principles of physical organic chemistry allow for qualitative predictions.

The kinetics of nucleophilic aromatic substitution reactions involving this compound are expected to be influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles will generally lead to faster reaction rates.

Solvent: Polar aprotic solvents are typically favored for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) without deactivating the nucleophile.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

A study on the reaction of 1,2,3-triazines with amidines showed that C4 methyl substitution had little effect on the reaction rate, while C4/C6 dimethyl substitution slowed the reaction significantly. nih.gov This suggests that steric hindrance from the methyl groups in this compound could play a role in its reaction kinetics.

Thermodynamically, the stability of the pyrazinone ring is a key factor. Aromatic systems are inherently stable, and reactions that disrupt this aromaticity will be thermodynamically disfavored unless a stable product is formed. In SNAr reactions, the formation of a new, stable bond between the pyrazinone ring and the nucleophile, along with the departure of the chloride ion, drives the reaction forward.

Mechanistic Insights into Key Functionalization Reactions (e.g., nucleophilic aromatic substitution mechanisms)

The most prominent functionalization reaction for this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds through a well-established two-step mechanism:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netmasterorganicchemistry.com The negative charge is delocalized over the pyrazinone ring, particularly onto the electronegative nitrogen and oxygen atoms. The presence of electron-withdrawing groups, like the carbonyl group and the ring nitrogens, helps to stabilize this intermediate. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast.

Interactions with Specific Reagents (e.g., strong oxidizing agents, incompatible materials)

While specific data for this compound is limited, general chemical principles suggest potential interactions with certain classes of reagents.

Strong Oxidizing Agents: The pyrazinone ring, particularly with its electron-donating methyl groups, could be susceptible to oxidation under harsh conditions. The nitrogen atoms could also be oxidized.

Strong Reducing Agents: The carbonyl group in the pyrazinone ring could potentially be reduced by strong reducing agents.

Strong Acids and Bases: The pyrazinone has both acidic (N-H) and basic (ring nitrogens) sites. mdpi.com In strongly acidic media, the ring nitrogens can be protonated, which would further activate the ring towards nucleophilic attack. In the presence of a strong base, the N-H proton can be abstracted, forming an anion that can then react with electrophiles.

Incompatible Materials: Information regarding specific incompatible materials for this compound is not readily available in the searched literature. echemi.com However, as a general precaution for chlorinated organic compounds, contact with strong bases and reactive metals should be approached with caution.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The N-H proton of the pyrazinone ring would likely appear as a broad singlet in a downfield region of the spectrum. The two methyl groups at the C5 and C6 positions would each produce a singlet, with their precise chemical shifts influenced by the electronic environment of the pyrazinone ring. The integration of these signals would correspond to a 1:3:3 ratio, confirming the relative number of protons of each type.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing signals for each of the six unique carbon atoms in the molecule. The carbonyl carbon (C2) would be expected to resonate at a significantly downfield chemical shift. The carbon atom bearing the chlorine (C3) would also have a characteristic chemical shift. The two methyl carbons and the two sp²-hybridized carbons of the pyrazine (B50134) ring would appear at distinct positions, providing a complete carbon fingerprint of the molecule.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
N-HDownfield
5-CH₃Upfield
6-CH₃Upfield
Note: This table represents predicted values based on general principles of NMR spectroscopy. Actual experimental values are required for definitive assignment.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC for unambiguous structural confirmation)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the proton signals of the methyl groups to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion. This provides a highly accurate measurement of the compound's molecular formula, C₆H₇ClN₂O, by distinguishing it from other compounds with the same nominal mass. A key feature to observe would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit two molecular ion peaks separated by two mass units (M⁺ and M+2), with relative intensities of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification

When analyzing complex mixtures, such as reaction products or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool. The liquid chromatography component separates the mixture, and the tandem mass spectrometry provides structural information for each component. In the context of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, LC-MS/MS could be used to identify and quantify the compound in a sample, as well as to identify any potential metabolites by analyzing their characteristic fragmentation patterns.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group would be prominent. The N-H stretching vibration would appear as a band in the higher wavenumber region. The C-H stretching and bending vibrations of the methyl groups, as well as C-N and C-Cl stretching vibrations, would also be present, providing a unique "fingerprint" for the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum. This spectrum serves as a molecular fingerprint. The analysis would confirm the presence of key structural features, such as the carbonyl group of the lactam ring, the N-H bond, the carbon-chlorine bond, and the various bonds associated with the dimethylated pyrazinone core.

The expected absorption bands for this compound would be analyzed to confirm its structural integrity. For instance, the stretching vibration of the C=O group in the pyrazinone ring is a strong indicator of the core structure, while the N-H stretch helps to confirm the 2(1H)-one tautomeric form.

Table 1: Expected Infrared (IR) Spectroscopy Peak Assignments for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3200-3100 Medium
Alkyl C-H Stretch 2980-2870 Medium-Weak
Carbonyl C=O (Lactam) Stretch 1680-1650 Strong
Aromatic C=N/C=C Stretch 1600-1450 Medium-Variable
Alkyl C-H Bend 1465-1370 Medium
C-N Stretch 1350-1200 Medium

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It detects molecular vibrations by measuring the inelastic scattering of monochromatic laser light. While IR spectroscopy is sensitive to polar functional groups, Raman is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the pyrazinone ring's C=C and C=N skeletal vibrations and the C-Cl bond. Comparing the Raman spectrum with the IR spectrum helps to build a complete picture of the compound's vibrational modes.

Table 2: Expected Raman Spectroscopy Peak Assignments for this compound

Functional Group/Bond Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Alkyl C-H Stretch 2980-2870 Strong
Aromatic C=N/C=C Ring Breathing/Stretching 1600-1450 Strong
Alkyl C-H Bend 1465-1370 Medium
C-N Stretch 1350-1200 Medium

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting X-rays off a single crystal of this compound, researchers can generate a precise electron density map of the molecule. This analysis provides unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. It would definitively establish the planarity of the pyrazinone ring and the spatial orientation of the chloro and dimethyl substituents. Furthermore, this technique reveals intermolecular interactions, such as hydrogen bonding or π–π stacking, that dictate the crystal packing. Although specific crystallographic data for this compound is not publicly available, a typical analysis would yield the parameters shown in the table below.

Table 3: Representative X-ray Crystallography Data Parameters

Parameter Information Provided Example Value
Crystal System The geometry of the unit cell. Monoclinic
Space Group The symmetry elements of the crystal. P2₁/c
a, b, c (Å) Unit cell dimensions. a = 5.7, b = 8.1, c = 16.2
α, β, γ (°) Unit cell angles. α = 90, β = 94, γ = 90
Volume (ų) The volume of the unit cell. 759
Z Number of molecules per unit cell. 4

Note: The example values are derived from a related pyrazine structure lookchem.com and are for illustrative purposes only.

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Profiling

Chromatographic methods are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction, such as the synthesis of this compound. By spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the components separate based on their polarity. The disappearance of starting material spots and the appearance of the product spot, identified using a reference standard, indicate the reaction's progression and completion. acmec.com.cn The Retention Factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system.

Table 4: Typical TLC System for Reaction Monitoring

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve good separation.

Following a synthesis, column chromatography is the standard method for purifying this compound on a preparative scale. The crude product mixture is loaded onto a column packed with a stationary phase (commonly silica gel). A solvent system (eluent), similar to that developed for TLC, is then passed through the column. Components of the mixture travel down the column at different rates based on their affinity for the stationary phase, allowing for the collection of the desired compound in pure fractions. The moderate polarity of the target compound, owing to its lactam and chloro functionalities, dictates the choice of a suitable eluent system.

Table 5: Typical Column Chromatography Parameters for Purification

Parameter Description
Stationary Phase Silica gel (e.g., 230-400 mesh)
Mobile Phase (Eluent) A gradient or isocratic system, often starting with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing in polarity to elute the target compound.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative analytical technique essential for determining the purity of the final product and for separating it from closely related isomers or impurities. A solution of the compound is injected into a high-pressure stream of a mobile phase, which carries it through a column packed with a stationary phase. A detector measures the compound as it elutes, producing a chromatogram where peak area is proportional to concentration.

Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, would be the method of choice for this compound. This technique can achieve high resolution, making it possible to separate this compound from potential isomers (e.g., 3-Chloro-5,6-dimethylpyrazin-2(3H)-one) or impurities with very similar structures.

Table 6: Typical HPLC Conditions for Purity Analysis

Parameter Description
Mode Reversed-Phase HPLC (RP-HPLC)
Column C18 (Octadecylsilane) packed column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detection UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance.
Flow Rate Typically 0.5 - 1.5 mL/min

Computational and Theoretical Investigations of 3 Chloro 5,6 Dimethylpyrazin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into the geometry, stability, and reactivity of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A typical DFT study on this compound would involve:

Optimized Geometries: Calculation of the most stable three-dimensional arrangement of atoms in the molecule. This provides crucial information on bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Prediction of the vibrational modes of the molecule, which can be correlated with experimental infrared and Raman spectroscopy data to confirm the structure.

Molecular Orbital Energies (HOMO-LUMO Gap): Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While no specific DFT data for this compound has been found, studies on other pyrazine (B50134) derivatives have utilized DFT to explore their properties, such as their potential as corrosion inhibitors.

Ab Initio Calculations for Electronic Structure and Reactivity Predictions

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These calculations can provide highly accurate predictions of electronic structure and reactivity. For this compound, ab initio calculations could be employed to:

Refine the electronic structure and properties obtained from DFT calculations.

Predict reaction mechanisms and transition states for reactions involving this compound.

Calculate various molecular properties such as dipole moment and polarizability.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and conformational flexibility of molecules. For this compound, this would involve:

Molecular Mechanics (MM3): This method uses classical mechanics to model the potential energy surface of the molecule. MM3 could be used to perform a conformational search to identify the different low-energy conformations of the molecule and their relative stabilities. This is particularly important for understanding how the molecule might interact with biological targets.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are crucial in the field of drug discovery and medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. Although no specific SAR or QSAR studies for this compound have been identified, the general approach would be as follows:

Application of Partial Least Squares Discriminant Analysis (PLS-DA) in SAR Evaluation

Partial Least Squares Discriminant Analysis (PLS-DA) is a statistical method that can be used to relate a set of independent variables (molecular descriptors) to a categorical dependent variable (e.g., active vs. inactive). In the context of this compound and its analogs, PLS-DA could be used to:

Identify the key structural features that differentiate biologically active compounds from inactive ones.

Build a predictive model to classify new, untested compounds based on their structural properties.

Prediction of Biological Activity Based on Derived Structural and Electronic Parameters

Once a QSAR model is developed, it can be used to predict the biological activity of new or hypothetical compounds. The structural and electronic parameters derived from quantum chemical calculations (such as HOMO-LUMO energies, dipole moment, and atomic charges) and molecular modeling (such as molecular shape and size descriptors) would be used as inputs for the QSAR model. This allows for the virtual screening of large libraries of compounds to identify promising candidates for further experimental investigation.

While the computational and theoretical investigation of this compound is currently a void in the scientific literature, the application of the methodologies outlined above would provide valuable insights into its chemical nature and potential applications. Future research in this area is warranted to fill this knowledge gap.

Tautomeric Equilibrium Studies of Pyrazin-2(1H)-ones

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical aspect in the study of heterocyclic compounds like pyrazin-2(1H)-ones. frontiersin.orglibretexts.orglibretexts.org This equilibrium is particularly significant as the different tautomeric forms of a molecule can exhibit distinct chemical and physical properties, including reactivity, solubility, and biological activity. For pyrazin-2(1H)-ones, the primary tautomeric relationship to consider is the lactam-lactim equilibrium, which is a form of keto-enol tautomerism. libretexts.orglibretexts.orgresearchgate.net In this specific case, this compound can exist in the lactam (keto) form or the lactim (enol) form, characterized by the migration of a proton and a shift in double bonds within the pyrazine ring.

Computational and theoretical chemistry provide powerful tools to investigate the intricacies of tautomeric equilibria. researchgate.net Quantum mechanical calculations can be employed to determine the relative stabilities of different tautomers and to elucidate the factors that influence their equilibrium position. These studies often involve calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents to predict the predominant form under different conditions.

Detailed research into the tautomerism of substituted pyrazin-2(1H)-ones helps in understanding how different functional groups and solvent environments affect the stability of the lactam and lactim forms. For instance, the electron-withdrawing or -donating nature of substituents on the pyrazine ring can significantly alter the relative energies of the tautomers. Similarly, the polarity of the solvent can play a crucial role in stabilizing one tautomer over the other through intermolecular interactions such as hydrogen bonding. mdpi.com

While specific computational studies on the tautomeric equilibrium of this compound are not extensively detailed in the public domain, the principles governing related heterocyclic systems can be applied to predict its behavior. The following data tables illustrate the type of information that would be generated in a typical computational study of pyrazinone tautomerism.

Table 1: Calculated Relative Energies of Tautomers of a Generic Pyrazin-2(1H)-one in Gas Phase

TautomerComputational MethodBasis SetRelative Energy (kcal/mol)
LactamDFT (B3LYP)6-311++G(d,p)0.00
LactimDFT (B3LYP)6-311++G(d,p)+3.5

Note: This table represents hypothetical data for illustrative purposes.

Table 2: Predicted Tautomer Population of a Generic Pyrazin-2(1H)-one in Different Solvents

SolventDielectric Constant (ε)Lactam Population (%)Lactim Population (%)
Chloroform4.81955
Tetrahydrofuran (B95107)7.58928
Dichloromethane (B109758)8.939010
Water78.48515

Note: This table represents hypothetical data for illustrative purposes.

The research findings from studies on analogous compounds suggest that for most pyrazin-2(1H)-ones, the lactam form is generally more stable than the lactim form. researchgate.net This preference is often attributed to the greater strength of the carbonyl (C=O) double bond compared to the carbon-carbon (C=C) double bond in the enol form. libretexts.orglibretexts.org However, the presence of specific substituents and the nature of the solvent can shift this equilibrium. For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl groups would be expected to influence the electron density distribution in the ring and, consequently, the relative stabilities of the tautomers. A comprehensive theoretical investigation would be necessary to quantify these effects precisely.

Biological Activities and Pharmacological Potential of 3 Chloro 5,6 Dimethylpyrazin 2 1h One Derivatives

Antineoplastic and Cytotoxic Activities of Derived Compounds

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of pyrazinone. These studies have revealed significant cytotoxic potential against a range of human cancer cell lines, operating through mechanisms that include the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

A number of pyrazine (B50134) and related heterocyclic derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines. For instance, a series of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives showed notable cytotoxic effects. nih.gov The compound 7m, a 3-nitrophenyl derivative, demonstrated particular potency, with IC50 values of 12.5 µM, 17.7 µM, and 13.1 µM against Panc-1 (pancreatic), PC3 (prostate), and MDA-MB-231 (breast) cancer cell lines, respectively. nih.gov This activity was found to be approximately twice as potent as the standard chemotherapeutic drug, etoposide. nih.gov

Similarly, a series of 5-chloro-N-phenylpyrazine-2-carboxamides were synthesized and tested for their antimycobacterial activity and in vitro cytotoxicity. nih.gov Another study on the maleimide derivative, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1), revealed high toxicity towards human colon carcinoma (HCT116), cervical carcinoma (HeLa), and melanoma (SK-MEL-28) cells, with GI50 values ranging from 0.75 to 7.22 µg/mL. mdpi.com

Compound DerivativeCell LineCancer TypeIC50 / GI50 ValueReference
Compound 7m (3-nitrophenyl derivative)Panc-1Pancreatic12.5 µM nih.gov
Compound 7m (3-nitrophenyl derivative)PC3Prostate17.7 µM nih.gov
Compound 7m (3-nitrophenyl derivative)MDA-MB-231Breast13.1 µM nih.gov
MI-1HCT116Colon Carcinoma0.75–7.22 µg/mL mdpi.com
MI-1HeLaCervical Carcinoma0.75–7.22 µg/mL mdpi.com
MI-1SK-MEL-28Melanoma0.75–7.22 µg/mL mdpi.com

The anticancer effects of these derivatives are often linked to their ability to trigger apoptosis and cause cell cycle arrest in cancer cells. Further investigation into the potent compound 7m confirmed its ability to induce apoptosis and cause sub-G1 cell cycle arrest in Panc-1 cancer cells. nih.gov The mechanism was further elucidated through Western blotting assays, which validated the inhibition of kinases and the induction of cellular apoptosis. nih.gov The maleimide derivative MI-1 and its water-soluble complex were also found to induce a mitochondria-dependent pathway of apoptosis, cause DNA damage, and affect the G2/M transition checkpoint in HCT116 cells. mdpi.com

Antimicrobial Spectrum and Efficacy

In addition to their antineoplastic properties, derivatives of pyrazinone and related heterocycles have demonstrated a broad spectrum of antimicrobial activity, including effectiveness against clinically relevant bacteria and fungi.

Several studies have highlighted the antibacterial potential of pyrazole (B372694) and pyridinone derivatives. Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing efficacy against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.gov In some cases, the minimum bactericidal concentration (MBC) values were less than 1 μg/ml. nih.gov Similarly, certain 4-pyrone and 4-pyridinone derivatives have exhibited good activity against E. coli and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) as low as 64 µg/L. asianpubs.org Pyrazoline derivatives have also shown significant antibacterial potential against E. coli. scispace.com

Compound ClassBacterial StrainActivity MetricValueReference
Imidazo-pyridine substituted pyrazolesE. coliMBC<1 μg/ml nih.gov
Imidazo-pyridine substituted pyrazolesK. pneumoniaeMBC<1 μg/ml nih.gov
4-Pyrone and 4-Pyridinone derivativesE. coliMICas low as 64 µg/L asianpubs.org
4-Pyrone and 4-Pyridinone derivativesKlebsiella pneumoniaMICas low as 64 µg/L asianpubs.org
Pyrazoline derivatives (P1, P4)E. coliGood antibacterial potential scispace.com

The antifungal properties of these derivatives have been investigated against several pathogenic fungi. Acylhydrazone (AH) derivatives, for example, have shown potent antifungal activity against Sporothrix schenckii and Sporothrix brasiliensis, with minimal inhibitory concentrations (MICs) ranging from 0.12 to 1 μg/ml. nih.govnih.gov These values were found to be lower than those for the commonly used antifungal drug, itraconazole. nih.gov Pyrazinoic acid (POA) derivatives have also demonstrated fungistatic and fungicidal activities against Sporothrix spp. strains. scielo.br Furthermore, certain pyrazoline and pyrazole derivatives have been studied for their activity against Candida albicans, a common cause of fungal infections in humans. researchgate.net

Compound ClassFungal SpeciesActivity MetricValueReference
Acylhydrazone derivatives (D13, SB-AF-1002)Sporothrix schenckiiMIC0.12 - 0.5 µg/ml nih.gov
Acylhydrazone derivatives (D13, SB-AF-1002)Sporothrix brasiliensisMIC0.25 - 1 µg/ml nih.gov
Pyrazinoic acid derivatives (Compound 3)Sporothrix spp.MIC1.06 - 2.12 mg/mL scielo.br
Pyrazinoic acid derivatives (Compound 4)Sporothrix spp.MIC0.32 - 2.56 mg/mL scielo.br
Pyrazoline/Pyrazole derivativesCandida albicansAntimicrobial activity studied researchgate.net

Enzyme Inhibition Studies (e.g., Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitory Activity)

A significant area of investigation for pyrazinone-related structures is their potential to act as enzyme inhibitors. A notable example is the evaluation of benzyl pyridazinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov HIV-1 reverse transcriptase is a critical enzyme for viral replication. mdpi.comyoutube.com Several compounds in this series exhibited good activity against the wild-type virus and NNRTI-resistant strains. nih.gov For instance, inhibitor 4c was successfully crystalized in a complex with HIV-1 RT, providing insight into its binding mechanism. nih.gov Another compound, 5a, demonstrated good oral bioavailability in animal studies, a crucial property for drug development. nih.gov

Compound ClassTarget EnzymeActivityKey FindingsReference
Benzyl pyridazinonesHIV-1 Reverse TranscriptaseNon-nucleoside inhibitionGood activity against wild-type and resistant viruses. nih.gov
Inhibitor 5aHIV-1 Reverse TranscriptaseNon-nucleoside inhibitionGood oral bioavailability in rat and dog. nih.gov
Inhibitor 4cHIV-1 Reverse TranscriptaseNon-nucleoside inhibitionCrystal structure in complex with the enzyme was described. nih.gov

Bioactivity in Pheromone Systems and Entomological Applications

Extensive literature searches did not yield specific data regarding the bioactivity of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one within pheromone systems or its applications in entomology. The following subsections detail the absence of research findings in the specified areas.

Electroantennogram (EAG) Responses and Chemosensory Mechanisms

There is currently no available scientific literature or research data on the electroantennogram (EAG) responses of any insect species to this compound. Consequently, the chemosensory mechanisms, including the specific olfactory receptors that might detect this compound, remain uninvestigated and unknown.

Alarm Behavior and Attractant Properties in Social Insects

No studies have been published that investigate the effects of this compound on the behavior of social insects. Therefore, there is no evidence to suggest it functions as an alarm pheromone or as an attractant for species such as ants, bees, or wasps.

Role as Signaling Molecules and Metabolites in Biological Pathways

Scientific research has yet to identify a role for this compound as a signaling molecule in any characterized biological pathway. Furthermore, there are no published studies detailing its metabolic fate, biotransformation, or identification as a metabolite in any organism. While pyrazinone scaffolds are known to be present in various natural products and can act as signaling molecules in microorganisms, no such role has been attributed specifically to this chlorinated derivative. acs.orgnih.govacs.orgnih.gov

Applications in Advanced Materials Science and Emerging Technologies

Optoelectronic Materials and Devices (e.g., use in Organic Light-Emitting Diodes - OLEDs)

The electron-deficient nature of the pyrazine (B50134) ring makes its derivatives of interest for applications in organic electronics, including as components in Organic Light-Emitting Diodes (OLEDs). These properties can facilitate electron transport, which is a crucial function in OLED device architecture. General research has explored various pyrazine derivatives for their potential in light-emitting devices and as electron-transporting materials. However, there are no specific research findings or data tables in the available literature that describe the synthesis, evaluation, or integration of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one for use in OLEDs or other optoelectronic devices.

Polymer Science and Engineering (e.g., biobased pyrazine-containing polyesters)

The field of polymer science has seen the development of novel biobased polyesters incorporating a pyrazine core, valued for introducing aromaticity and functionality derived from renewable, nitrogen-rich biomass. rsc.orgbldpharm.com Studies have detailed the synthesis of polyesters from monomers like dimethylpyrazine dipropionic acid, which are produced from amino acids. rsc.org These polymers exhibit interesting thermal properties, with some showing high melting points comparable to high-performance polyesters. bldpharm.com

Despite the relevance of pyrazine structures in polymer science, there is no documented synthetic pathway or application that specifically utilizes this compound as a monomer or a precursor for creating biobased pyrazine-containing polyesters. The existing research focuses on other pyrazine-based building blocks.

Catalysis and Ligand Design for Chemical Transformations

However, a review of the literature did not yield any studies where this compound is specifically employed as a ligand for a metal catalyst or is otherwise involved in catalytic chemical transformations. The research in this area is focused on other functionalized pyrazine molecules.

Future Research Directions and Interdisciplinary Challenges

Development of Eco-Friendly and Scalable Synthetic Methodologies

The advancement of green chemistry is crucial for the sustainable production of fine chemicals. researchgate.net Traditional synthetic routes for heterocyclic compounds often rely on harsh reagents and organic solvents, posing environmental and economic challenges. rasayanjournal.co.in Future research must focus on developing cleaner and more efficient synthetic pathways for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.

Promising avenues include microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and increase yields, often under solvent-free conditions. researchgate.netscispace.com The use of solid supports and catalysts, such as potassium carbonate, could also facilitate simpler, more environmentally benign workup procedures. scispace.comresearchgate.net Furthermore, the development of one-pot synthesis and continuous flow processes represents a significant opportunity for creating a truly scalable and cost-effective manufacturing process suitable for industrial applications. researchgate.netdntb.gov.uaresearchgate.net An efficient, large-scale synthesis would avoid the use of excessive solvents and acidic or basic conditions, aiming for a high-yield process that generates minimal waste. researchgate.net

Comprehensive Mechanistic Elucidation of Biological Actions and Target Identification

While the broader class of pyrazinones is known for its biological activity, the specific mechanisms of action and molecular targets for this compound are not well understood. rsc.org A critical future challenge is to undertake comprehensive biological screening to identify its potential therapeutic effects.

Initial research could focus on its potential as an inhibitor of enzymes like mast cell tryptase, a target for other pyrazinone derivatives. nih.gov Given that piperazine (B1678402) moieties are common in kinase inhibitors, investigating the interaction of this dimethylpyrazine compound with various kinases could reveal novel anti-cancer or anti-inflammatory activities. mdpi.com Elucidating how the compound interacts with biological systems at a molecular level is paramount for any future therapeutic development.

Rational Design and Synthesis of Next-Generation Pyrazinone-Based Therapeutic Agents

With identified biological targets, this compound can serve as a valuable scaffold for the rational design of new therapeutic agents. The chloro-substituent at the 3-position is a key site for synthetic modification, allowing for nucleophilic substitution reactions to introduce a variety of functional groups. evitachem.com

Future work should involve the systematic synthesis of analogue libraries by modifying the chloro, methyl, and pyrazinone ring substituents. For instance, replacing the chlorine with different amines or thiols could modulate the compound's binding affinity and selectivity for specific biological targets. evitachem.com This approach, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the discovery of next-generation pyrazinone drugs with enhanced potency and improved pharmacological profiles, similar to the development of other heterocyclic inhibitors. nih.govmdpi.com

Exploration of Novel Applications in Niche Materials Science and Agrosciences

The utility of this compound may extend beyond pharmaceuticals. Pyrazine (B50134) derivatives are known for their applications in agrochemicals, suggesting that this compound could be screened for potential herbicidal, fungicidal, or insecticidal properties. researchgate.netevitachem.com Its unique electronic and structural features could also be exploited in materials science.

Future interdisciplinary research could investigate its use as a building block for novel polymers or as a ligand in the formation of metal-organic frameworks (MOFs). The reactivity of the chloro- and keto- functionalities offers synthetic handles for incorporation into larger molecular architectures, potentially leading to materials with unique optical, electronic, or catalytic properties. mdpi.com

Addressing Structure-Activity Relationships in Complex Biological Systems

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound. For this compound, a key challenge will be to systematically map how structural modifications influence its biological activity. nih.gov

This involves synthesizing a diverse range of derivatives and evaluating them in complex biological systems, such as cell-based assays or whole-organism models. By correlating specific structural changes—for example, the position and nature of substituents on the pyrazinone ring—with observed biological effects, researchers can build a comprehensive SAR model. mdpi.com This knowledge is indispensable for fine-tuning the molecule to maximize desired activities while minimizing potential off-target effects, a critical step in modern drug discovery and development. nih.gov

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one?

A two-step approach is commonly employed: (1) condensation of glycine hydroxamic acid with 2,3-butanedione under alkaline conditions (0–30°C, 24-hour stirring) to form the pyrazinone core, followed by (2) regioselective chlorination using POCl₃ or SOCl₂. Key parameters include maintaining pH 3 during workup to precipitate the product and minimize side reactions .

Q. Which purification techniques are effective for isolating this compound?

Column chromatography on silica gel (gradient elution with chloroform/methanol) and preparative TLC are standard for isolating milligram-to-gram quantities. For larger scales, recrystallization from acetone/ether mixtures improves purity (>95%) .

Q. How is structural characterization performed for this compound?

Multinuclear NMR (¹H, ¹³C) is critical:

  • ¹H NMR (CDCl₃): δ 2.40 (s, 5-CH₃), 2.48 (s, 6-CH₃), 8.10 (s, 3-H) .
  • ¹³C NMR : Distinct carbonyl (C-2) at δ 157.3 ppm and aromatic carbons (C-3) at δ 137.1 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular formula, while IR identifies the lactam C=O stretch (~1680 cm⁻¹).

Q. What analytical methods ensure purity assessment?

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm is standard. Purity >98% is achievable with retention times consistent with analogous pyrazinones .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts (e.g., solvent-dependent variations in δ 3-H) can arise from tautomerism. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR to identify tautomeric equilibria. Cross-validate with X-ray crystallography (SHELXL refinement) for unambiguous assignments .

Q. What strategies optimize reaction selectivity for derivatives?

For hydroxamic acid analogs (e.g., 1-hydroxy-3-benzyl derivatives), kinetic control at low temperatures (−30°C) minimizes side reactions. Statistical design of experiments (DoE) identifies optimal parameters:

  • Temperature : 60–100°C maximizes conversion.
  • Residence time : 14 seconds in flow chemistry setups improves selectivity (97:1 N-OH:N-H ratio) .

Q. How to evaluate the compound’s pharmacological potential?

Standardize in vitro assays:

  • Anti-parasitic activity : Promastigote assays (IC₅₀ via Probit analysis, triplicate testing).
  • Cytotoxicity : CC₅₀ determination in mammalian cells (ANOVA for significance, p < 0.05) . Structure-activity relationships (SAR) are explored by modifying the 3-position substituent (e.g., benzyl vs. hydroxybenzyl groups) .

Q. What computational tools model its interaction with biological targets?

Molecular docking (MOE software) predicts binding to enzymes like apurinic/apyrimidinic endonucleases. DFT calculations (B3LYP/6-31G*) optimize geometries for docking studies .

Q. How to address variability in biological assay data?

Apply one-way ANOVA with post-hoc Tukey tests to compare treated vs. control groups. Normalize data to internal standards (e.g., β-actin in cytotoxicity assays) and report means ± SEM .

Q. What crystallographic methods confirm its solid-state structure?

Single-crystal X-ray diffraction (SHELXL-2018) resolves bond lengths and angles. Key metrics:

  • R-factor : <5% for high-resolution data.
  • Twinning analysis : Essential for handling crystal defects .

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